Methyl 4-bromothiophene-3-carboxylate

Vue d'ensemble

Description

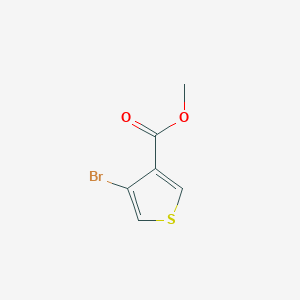

Methyl 4-bromothiophene-3-carboxylate is an organic compound with the molecular formula C6H5BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-bromothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl thiophene-3-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the thiophene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The bromine atom at position 4 undergoes nucleophilic substitution reactions, enabling functionalization of the thiophene ring.

Key Reactions:

-

Cyanide Substitution : Reaction with sodium cyanide (NaCN) in polar aprotic solvents (e.g., DMF) replaces bromine with a cyano group, yielding methyl 4-cyanothiophene-3-carboxylate.

Conditions : 60–80°C, 12–24 hours.

Yield : >75% (isolated). -

Amination : Treatment with ammonia or amines (e.g., benzylamine) generates 4-amino derivatives.

Example :Yield : 60–70%.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, expanding synthetic utility.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) produces biaryl thiophene derivatives .

Example :

Conditions : 90°C in 1,4-dioxane/water (5 hours).

Yield : Quantitative .

Buchwald-Hartwig Amination:

Coupling with primary/secondary amines introduces nitrogen-containing groups.

Reagents : Pd(OAc), Xantphos, CsCO.

Yield : 50–85%.

Oxidation:

The thiophene ring is susceptible to oxidation. Using hydrogen peroxide (HO) or potassium permanganate (KMnO) yields sulfoxide or sulfone derivatives.

Example :

Reduction:

Lithium aluminum hydride (LiAlH) reduces the ester to a primary alcohol:

Yield : 65–80%.

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acids, enabling further derivatization .

Acidic Hydrolysis :

Basic Hydrolysis :

Mechanistic Insights

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Compounds

Methyl 4-bromothiophene-3-carboxylate is primarily utilized as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds. Its bromine atom at the 4-position allows for selective substitution reactions, making it a valuable intermediate in organic synthesis.

Key Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, facilitating the creation of diverse derivatives.

- Suzuki-Miyaura Coupling : This compound can participate in coupling reactions with boronic acids or esters in the presence of palladium catalysts to form carbon-carbon bonds.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles |

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds |

| Reduction | Conversion of ester to alcohol using reducing agents |

Medicinal Chemistry

Therapeutic Potential

In medicinal chemistry, this compound has been explored for its potential therapeutic properties, particularly as an anti-inflammatory and anticancer agent.

Case Study: Antimalarial Compounds

A study highlighted its role in synthesizing thieno[3,4-c]quinoline derivatives, which were tested against Plasmodium falciparum, the malaria-causing parasite. The compound underwent Suzuki cross-coupling with 2-nitrophenylboronic acid to yield key intermediates that showed promising activity against malaria.

| Compound Type | Activity |

|---|---|

| Thieno[3,4-c]quinoline | Tested against Plasmodium falciparum |

| Derivatives | Potential anti-inflammatory and anticancer |

Material Science

Organic Electronics

this compound is employed in the fabrication of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). Its unique electronic properties make it suitable for developing functional materials with specific characteristics.

Applications in Electronics

- Organic Semiconductors : Utilized in devices requiring efficient charge transport.

- OLEDs : Contributes to light-emitting layers due to its photophysical properties.

Biological Research

Interaction with Biomolecules

This compound is also significant in biological research due to its ability to interact with various biomolecules. It aids in studying biological pathways and mechanisms, contributing to the understanding of cellular processes.

Research indicates that this compound derivatives exhibit antimicrobial properties and may inhibit bacterial growth. Further studies are required to elucidate their mechanisms of action fully.

Mécanisme D'action

The mechanism of action of methyl 4-bromothiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In medicinal chemistry, its biological activity is attributed to its interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary based on the specific derivative or compound being studied .

Comparaison Avec Des Composés Similaires

Methyl 4-bromothiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Methyl 2-bromothiophene-3-carboxylate: Similar structure but with bromine at the 2-position, leading to different reactivity and applications.

Methyl 4-chlorothiophene-3-carboxylate: Chlorine instead of bromine, which can affect the compound’s reactivity and the types of reactions it undergoes.

Methyl 4-iodothiophene-3-carboxylate: Iodine as the halogen, which can enhance certain coupling reactions due to the higher reactivity of iodine compared to bromine.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Activité Biologique

Methyl 4-bromothiophene-3-carboxylate (MBTC) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry and material science. This article provides a comprehensive overview of the biological activity of MBTC, including its mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Properties

MBTC is characterized by a thiophene ring substituted with a bromine atom and a carboxylate group. Its molecular formula is , and it has a molecular weight of approximately 221.09 g/mol. The presence of the bromine atom enhances its electrophilic properties, making it a valuable building block in organic synthesis.

The biological activity of MBTC is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound acts as an electrophile in substitution reactions, facilitating the formation of more complex thiophene derivatives that exhibit enhanced biological properties.

Applications in Medicinal Chemistry

MBTC has been explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Research indicates that compounds derived from MBTC exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives demonstrated inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential use as antimicrobial agents .

Anticancer Activity

MBTC derivatives have also been investigated for their anticancer properties. In vitro studies revealed that several synthesized compounds exhibited potent anti-proliferative activity against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were reported to be below 25 μM, indicating strong cytotoxic effects .

Synthesis Routes

The synthesis of MBTC can be achieved through various methods, often involving bromination of thiophene derivatives followed by carboxylation reactions. Key synthetic routes include:

- Bromination : Thiophene is treated with bromine in acetic acid to yield bromothiophene derivatives.

- Carboxylation : The brominated intermediate undergoes reaction with methyl chloroformate to introduce the methyl ester functionality .

Case Studies

Several studies have focused on the synthesis and evaluation of MBTC derivatives:

- Study on Antimalarial Compounds : MBTC was utilized as a precursor in the synthesis of thieno[3,4-c]quinoline derivatives, which were tested for activity against Plasmodium falciparum, the causative agent of malaria. Some synthesized compounds exhibited promising antimalarial activity, emphasizing the potential of MBTC in drug development.

- GSK-3β Inhibition : A series of carboxamide derivatives derived from MBTC were evaluated for their GSK-3β inhibitory activity, showing IC50 values ranging from 10 to 1314 nM. The structure-activity relationship indicated that specific substitutions significantly enhance inhibitory potency .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

methyl 4-bromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCCIFVTOUKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542002 | |

| Record name | Methyl 4-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78071-37-1 | |

| Record name | Methyl 4-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl 4-bromothiophene-3-carboxylate in the synthesis of potential antimalarial compounds?

A1: this compound serves as a crucial building block in the multi-step synthesis of thieno[3,4-c]quinoline-4-yl-amines. [, ] It undergoes a Suzuki cross-coupling reaction with 2-nitrophenylboronic acid to yield a key intermediate, which is then further transformed into the desired tricyclic compounds. [, ] These final compounds were then tested for their activity against Plasmodium falciparum, the parasite responsible for malaria. [, ]

Q2: Were any of the synthesized compounds, derived from this compound, particularly effective against malaria?

A2: Yes, two compounds, 10b and 11, demonstrated promising in vitro antimalarial activity. [, ] They exhibited activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. [, ] Compound 10b had IC50 values of 130 nM (3D7) and 50 nM (Dd2), while compound 11 showed IC50 values of 190 nM (3D7) and 44 nM (Dd2). [, ] This indicates their potential as lead compounds for further development of new antimalarial drugs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.